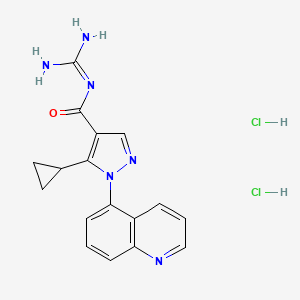

Zoniporide dihydrochloride

概要

説明

ゾニポライド二塩酸塩は、ナトリウム-水素交換体アイソフォーム1(NHE-1)の強力で選択的な阻害剤です。 この化合物は、心筋損傷や虚血性障害の軽減において特に、心保護効果があることで知られています 。 また、抗腫瘍活性も示しています .

準備方法

合成経路と反応条件: ゾニポライド二塩酸塩の合成には、いくつかの重要なステップが含まれます。

β-ケトエステルの形成: マロン酸モノエチルエステルは、エーテル中でトリメチルシリルクロリドとピリジンを用いて対応するトリメチルシリルエステルを形成することによってβ-ケトエステルに変換され、続いてジメトキシエタン中でn-ブチルリチウムで脱プロトン化し、シクロプロパンカルボニルクロリドでアシル化されます。

エナミン形成: β-ケトエステルは、還流するN,N-ジメチルホルムアミドジメチルアセタールで処理してエナミンが得られます。

ジアゾ化と還元: キノリン-5-アミンは、水/塩酸中で亜硝酸ナトリウムでジアゾ化し、続いて塩酸中で塩化スズ(II)二水和物で還元して対応する二塩酸塩を形成します。

縮合: エナミンは、還流するエタノール中でトリエチルアミンの存在下、ヒドラジンと縮合してピラゾールエステルが得られます。

工業生産方法: ゾニポライド二塩酸塩の工業生産は、同様の合成経路に従いますが、収率と純度を高くするために反応条件の最適化やプロセスの大規模化が含まれる場合があります。

反応の種類:

酸化と還元: ゾニポライド二塩酸塩は、特に強い酸化剤または還元剤の存在下で、酸化と還元反応を起こす可能性があります。

置換反応: この化合物は、特に求核置換反応において、反応性官能基の存在により、置換反応に関与することができます。

一般的な試薬と条件:

酸化剤: 過酸化水素、過マンガン酸カリウム。

還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。

溶媒: ジメチルスルホキシド、エタノール、テトラヒドロフラン。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。例えば、酸化によって酸化された誘導体が得られる一方で、還元によって化合物の還元された形態が生成される可能性があります。

4. 科学研究への応用

ゾニポライド二塩酸塩は、幅広い科学研究に応用されています。

科学的研究の応用

Biochemical Properties

- Chemical Name : [1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine dihydrochloride

- Molecular Weight : Approximately 321.2 g/mol

- Selectivity : Highly selective for NHE1 over other isoforms (IC50 values: NHE1 = 14 nM, NHE2 = 2200 nM, NHE3 = 220000 nM) .

Cardioprotection

Zoniporide has been extensively studied for its cardioprotective effects in various preclinical models:

- In Vitro Studies : Zoniporide demonstrated significant inhibition of NHE1 activity in isolated rat ventricular myocytes, showing an IC50 of approximately 73 nM at normothermic conditions . This inhibition correlates with reduced cell swelling and improved cell viability under ischemic conditions.

- In Vivo Studies : In rabbit models of myocardial ischemia-reperfusion injury, zoniporide significantly reduced infarct size by up to 83% at a concentration of 50 nM . Additionally, it enhanced cardiac contractile function post-ischemia and reduced the incidence of ventricular fibrillation during reperfusion .

Cancer Research

Recent studies suggest that zoniporide may also play a role in cancer treatment:

- Breast Cancer : Zoniporide has been shown to inhibit matrix metalloproteinases (MMP2/9) activity, which are crucial for cancer cell invasion and metastasis . This property indicates its potential as an adjunct therapy in breast cancer management.

Case Studies

作用機序

ゾニポライド二塩酸塩は、ナトリウム-水素交換体アイソフォーム1(NHE-1)を選択的に阻害することによって効果を発揮します。この阻害は、細胞膜を介したナトリウムイオンと水素イオンの交換を阻止し、それによって細胞内ナトリウムレベルを低下させ、細胞を虚血性損傷から保護します。 この化合物の分子標的はNHE-1であり、その経路は細胞内pHと細胞容積の調節に関与しています .

類似の化合物:

アミロライド: もう1つのナトリウム-水素交換体阻害剤ですが、ゾニポライド二塩酸塩と比べて選択性が低いです。

カリポライド: ナトリウム-水素交換体阻害特性を有する類似の化合物ですが、選択性と効力プロファイルが異なります。

ユニークさ: ゾニポライド二塩酸塩は、NHE-1に対する高い選択性と、強力な心保護作用と抗腫瘍活性によりユニークです。 他のアイソフォームへの影響を最小限に抑えながらNHE-1を選択的に阻害する能力は、科学研究における貴重なツールとなっています .

類似化合物との比較

Amiloride: Another sodium-hydrogen exchanger inhibitor, but less selective compared to Zoniporide dihydrochloride.

Cariporide: A similar compound with sodium-hydrogen exchanger inhibitory properties but different selectivity and potency profiles.

Uniqueness: this compound is unique due to its high selectivity for NHE-1 and its potent cardioprotective and antitumor activities. Its ability to selectively inhibit NHE-1 with minimal effects on other isoforms makes it a valuable tool in scientific research .

生物活性

Zoniporide dihydrochloride, a selective inhibitor of the sodium-hydrogen exchanger isoform 1 (NHE1), has garnered attention for its significant biological activities, particularly in cardioprotection and cancer research. This article explores its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

- Chemical Name: [1-(Quinolin-5-yl)-5-cyclopropyl-1H-pyrazole-4-carbonyl]guanidine dihydrochloride

- Molecular Formula: C13H13Cl2N3O

- Purity: ≥99%

- Alternative Names: CP 597396

Zoniporide selectively inhibits NHE1, which plays a crucial role in regulating intracellular pH by exchanging sodium ions for protons. The compound exhibits high selectivity over other NHE isoforms, with inhibition constants (K_i values) as follows:

Cardioprotective Effects

Zoniporide has been shown to provide cardioprotection during ischemic events. In isolated rat hearts subjected to hypothermic ischemia and subsequent reperfusion, zoniporide administration resulted in:

- Improved left ventricular end-diastolic pressure.

- Enhanced developed pressures and coronary perfusion pressure.

- Reduced myocardial myeloperoxidase activity, indicating decreased neutrophil accumulation .

In vitro studies demonstrated that zoniporide inhibited NHE1 activity in ventricular myocytes and platelets with IC_50 values around 67 nM at normothermic conditions and 73 nM at hypothermic conditions .

Cancer Research Applications

Zoniporide also displays anti-invasive properties in cancer cells. It has been reported to inhibit matrix metalloproteinases (MMP2/9) activity, which is crucial for cancer cell invasion and metastasis. In breast cancer cell lines, zoniporide treatment led to a significant reduction in cell invasion capabilities .

Comparative Efficacy

A comparative analysis of zoniporide with other NHE inhibitors such as eniporide and cariporide reveals its superior potency and selectivity:

| Compound | IC_50 (NHE1) | Selectivity (NHE2/NHE3) |

|---|---|---|

| Zoniporide | 14 nM | 157-fold / 15,700-fold |

| Eniporide | 23 nM | 27-fold / 49-fold |

| Cariporide | 36 nM | Not specified |

Zoniporide is approximately 1.64 to 2.6 times more potent than eniporide or cariporide at inhibiting human NHE1 .

Case Studies and Research Findings

Several studies highlight the biological activity of zoniporide:

- Isolated Myocyte Studies : In experiments involving isolated rat ventricular myocytes, zoniporide significantly inhibited H^+ efflux rates following intracellular acidification, confirming its role as a potent NHE1 inhibitor .

- In Vivo Models : In animal models simulating human ischemic conditions, zoniporide demonstrated significant cardioprotective benefits, making it a candidate for further clinical exploration in cardiac therapies .

- Cancer Cell Line Studies : Zoniporide's ability to inhibit MMP2/9 activity was confirmed through assays on breast cancer cell lines, indicating its potential as an anti-cancer agent .

化学反応の分析

Oxidation Reactions

Zoniporide dihydrochloride undergoes enzymatic oxidation via aldehyde oxidase (AO) , forming metabolites such as 2-oxo-zoniporide . This reaction occurs in the absence of NADPH, distinguishing it from cytochrome P450-mediated pathways .

Experimental Data:

| Substrate Concentration (µM) | Incubation Time (min) | Metabolite Formation (%) |

|---|---|---|

| 1 | 90 | 58.4 ± 3.2 |

| 5 | 90 | 62.1 ± 2.8 |

| 15 | 90 | 65.9 ± 4.1 |

Conditions: Human liver S9 fractions (2.5 mg/mL protein), 37°C, pH 7.4 .

Key findings:

-

2-oxo-zoniporide is identified via LC-MS/MS with a molecular ion at m/z 337 .

-

AO-mediated oxidation occurs at the quinoline ring, confirmed by mass spectral analysis .

Substitution Reactions

During synthesis, this compound forms through acylation and condensation reactions. A critical step involves the reaction of a pyrazole intermediate with guanidine hydrochloride .

Hydrolysis

Under physiological conditions, this compound undergoes pH-dependent hydrolysis, particularly in acidic environments. This reaction affects its stability during storage and in vitro assays .

Stability Data:

| pH | Temperature (°C) | Half-life (h) |

|---|---|---|

| 7.4 | 25 | 48.2 ± 1.5 |

| 3.0 | 25 | 12.7 ± 0.9 |

Conditions: Phosphate buffer, 1 mg/mL this compound.

Reagent Interactions

Common reagents used in this compound reactions include:

| Reagent | Role | Example Use |

|---|---|---|

| Sodium nitrite | Diazotation agent | Formation of diazonium intermediates |

| Tin(II) chloride dihydrate | Reducing agent | Reduction of nitro groups |

| Guanidine hydrochloride | Condensation agent | Acylguanidine formation |

Metabolic Stability

-

Aldehyde oxidase is the primary enzyme responsible for zoniporide metabolism, with 90-minute incubation identified as optimal for metabolic stability assays .

-

Protein concentration in S9 fractions (1.5–2.5 mg/mL) directly correlates with metabolite formation rates .

Inhibition of NHE1

-

Zoniporide binds to NHE1 via ionic interactions at physiological pH, inhibiting Na+/H+ exchange with an IC₅₀ of 14 nM .

Structural Insights

The canonical SMILES for this compound is:

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC(=O)N4)C(=O)N=C(N)N.Cl.Cl .

Key functional groups include:

特性

IUPAC Name |

5-cyclopropyl-N-(diaminomethylidene)-1-quinolin-5-ylpyrazole-4-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O.2ClH/c18-17(19)22-16(24)12-9-21-23(15(12)10-6-7-10)14-5-1-4-13-11(14)3-2-8-20-13;;/h1-5,8-10H,6-7H2,(H4,18,19,22,24);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZNPJAGKWHEHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=NN2C3=CC=CC4=C3C=CC=N4)C(=O)N=C(N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。